3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Overview
Description
3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with a suitable cyclic anhydride to form an intermediate. This intermediate then undergoes cyclization and spiro formation under controlled conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, computational modeling, and beta-arrestin recruitment assays to identify the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. Upon binding to these receptors, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to downstream effects such as reduced cAMP production and altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different pharmacological properties.
BW373U86: Another delta opioid receptor agonist with distinct structural and pharmacological characteristics.
Uniqueness
3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its selectivity for delta opioid receptors and potential therapeutic applications make it a compound of significant interest in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C15H20ClN3O3 |
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Molecular Weight |
325.79 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-21-12-4-2-11(3-5-12)10-18-13(19)15(17-14(18)20)6-8-16-9-7-15;/h2-5,16H,6-10H2,1H3,(H,17,20);1H |
InChI Key |
NXQQAFFVDJWNAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3(CCNCC3)NC2=O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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